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Compound of Interest

Compound Name: 2-Chloro-4'-iodobenzophenone

CAS No.: 890098-17-6

Cat. No.: B1615197

Get Quote

Executive Summary
In the high-stakes arena of scaffold design—particularly for SGLT2 inhibitors, anti-inflammatory

diaryl methanes, and acridine-based fluorophores—the precise placement of halogen

substituents dictates synthetic success.[1]

While 2-Chloro-4'-iodobenzophenone and 4-Chloro-2'-iodobenzophenone share the same

molecular formula (

), they are functionally distinct entities.[2][1] The primary differentiator is the steric environment
of the reactive iodine center.

2-Chloro-4'-iodobenzophenone is the "Gold Standard" for sequential cross-coupling.[2][1]

Its para-iodine is sterically accessible, allowing for rapid, chemoselective functionalization

while the ortho-chlorine remains protected.[1]
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4-Chloro-2'-iodobenzophenone presents a "Steric Dead-End" for standard catalysis.[2][1]

The ortho-iodine is shielded by the benzophenone carbonyl twist, requiring specialized

ligands for activation.[1]

This guide analyzes the physicochemical, synthetic, and reactive divergences of these isomers

to optimize their application in drug development.[1]

Chemical Identity & Structural Analysis[2][3]
Comparative Profile

Feature
2-Chloro-4'-

iodobenzophenone

4-Chloro-2'-

iodobenzophenone

CAS Number 890098-17-6 99847-66-2

IUPAC Name
(2-chlorophenyl)(4-

iodophenyl)methanone

(4-chlorophenyl)(2-

iodophenyl)methanone

Molecular Weight 342.56 g/mol 342.56 g/mol

Geometry Ortho-Para (Asymmetric twist) Para-Ortho (Asymmetric twist)

Key Reactivity High (Para-I is exposed)
Low/Challenging (Ortho-I is

hindered)

Primary Use
Sequential cross-coupling

scaffold

Specialized cyclization

precursor

Steric & Electronic Mapping[2]
The benzophenone core is not planar; the two phenyl rings twist to minimize steric repulsion

between the ortho-hydrogens (or substituents) and the carbonyl group.[1]

2-Chloro-4'-iodobenzophenone: The 2-chloro substituent forces a significant twist angle (

65-80°) on the chlorophenyl ring.[2][1] However, the 4'-iodine resides on the opposite ring at
the distal para position.[1] It projects away from the steric bulk, making it electronically
activated and sterically inviting for Pd(0) oxidative addition.[1]
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4-Chloro-2'-iodobenzophenone: The 2'-iodine is the bulky ortho-substituent.[2][1] Iodine's

large Van der Waals radius (1.98 Å) creates severe steric clash with the carbonyl oxygen.[1]

This forces the ring into a nearly perpendicular conformation, burying the C-I bond and

inhibiting catalyst approach.[1]

Synthesis Pathways[1][2][4][5][6][7][8][9][10]
Selective synthesis is achieved via Friedel-Crafts Acylation.[2][3] The choice of acid chloride

and arene is critical to avoid isomer scrambling.

Synthesis Logic Diagram

Target: 2-Chloro-4'-iodobenzophenone

Target: 4-Chloro-2'-iodobenzophenone

2-Chlorobenzoyl Chloride

2-Chloro-4'-iodobenzophenone
(Major Product)

AlCl3, DCM
(Para-selective)

Iodobenzene

4-Chlorobenzoyl Chloride Mixture / Low SelectivityAvoid: Steric clash

Iodobenzene

2-Iodobenzoyl Chloride

4-Chloro-2'-iodobenzophenone
(High Purity)Recommended Route

Chlorobenzene
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Caption: Comparative synthetic routes. Note that acylating iodobenzene generally favors para-

substitution, facilitating the synthesis of the 2-Cl-4'-I isomer.[2][1]

Functional Reactivity: The Chemoselectivity
Hierarchy
In drug discovery, these molecules serve as linchpins—bifunctional scaffolds that allow two

different aryl groups to be attached sequentially.[1] The reactivity difference between the C-Cl

and C-I bonds is the basis of this utility.[1]

Chemoselectivity Analysis[1]
Oxidative Addition Rates:

.[2][1]

Site Selectivity (2-Cl-4'-I isomer):

Step 1: Palladium catalyzes the coupling at the 4'-Iodo position.[2][1] The reaction is fast

(minutes to hours) at mild temperatures (RT to 60°C) because the C-I bond is weak and

accessible.[1]

Step 2: The 2-Chloro position remains intact.[2][1] It can be activated later using forcing

conditions (bulky ligands like XPhos, higher temps >100°C) or nickel catalysis.[1]

Site Selectivity (4-Cl-2'-I isomer):

The 2'-Iodo position is reactive electronically but deactivated sterically.[2][1] Standard

catalysts (e.g.,

) may fail or react sluggishly.[2]

Risk:[2][1] Forcing conditions to activate the hindered Iodine may inadvertently activate the

para-Chlorine, leading to polymerization or double-coupling byproducts.[1]

Reactivity Flowchart
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Substrate Selection

2-Chloro-4'-iodobenzophenone
(Para-Iodo)

4-Chloro-2'-iodobenzophenone
(Ortho-Iodo)

Suzuki Coupling (Step 1)
Boronic Acid A, Pd(PPh3)4, Na2CO3

Fast Oxidative Addition

Intermediate:
2-Chloro-4'-aryl-benzophenone

Chemoselective

Suzuki Coupling (Step 2)
Boronic Acid B, Pd(OAc)2/XPhos, 100°C

Activate Cl

Unsymmetrical Diaryl Ketone

Suzuki Coupling (Step 1)
Requires Buchwald Ligands (e.g., SPhos)

Sterically Hindered

Risk: Slow conversion
or Cl-activation

Low Yield

Click to download full resolution via product page

Caption: Chemoselective workflow demonstrating the superior utility of the 2-Chloro-4'-
iodobenzophenone isomer for sequential library generation.

Experimental Protocols
Synthesis of 2-Chloro-4'-iodobenzophenone
(Recommended Route)
Principle: Friedel-Crafts acylation of iodobenzene using 2-chlorobenzoyl chloride.[2][1] The

iodine atom is an ortho/para director, but steric bulk heavily favors para-substitution.[1]
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Reagents:

2-Chlorobenzoyl chloride (1.0 equiv)[2][1]

Iodobenzene (1.1 equiv)[2][1]

Aluminum Chloride (

, 1.1 equiv)[2][1]

Dichloromethane (DCM, anhydrous)[2][1]

Protocol:

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a

nitrogen inlet.

Solvation: Dissolve 2-chlorobenzoyl chloride (17.5 g, 100 mmol) in anhydrous DCM (100

mL). Cool to 0°C in an ice bath.

Catalyst Addition: Add

(14.6 g, 110 mmol) portion-wise over 15 minutes. Ensure the internal temperature remains
<5°C. The solution will turn yellow/orange.[1]

Substrate Addition: Add Iodobenzene (22.4 g, 110 mmol) dropwise over 30 minutes.

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for

4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[2] The product (

) should appear as the major spot.[1]

Quench: Pour the reaction mixture carefully onto 200 g of crushed ice/HCl mixture.

Workup: Extract with DCM (3 x 50 mL). Wash combined organics with saturated

, then brine.[1] Dry over

and concentrate in vacuo.
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Purification: Recrystallize from Ethanol/Hexane to yield off-white crystals.

Expected Yield: 75–85%[2][4]

Characterization:1H NMR (400 MHz, CDCl3)

7.82 (d, J=8.5 Hz, 2H, ortho to I), 7.51 (d, J=8.5 Hz, 2H, meta to I), 7.45-7.30 (m, 4H, 2-Cl
ring).[2]

Spectroscopic Differentiation (NMR Guide)
To verify which isomer you have, examine the splitting patterns in the aromatic region (7.0–8.0

ppm).[1]

2-Chloro-4'-iodobenzophenone:

Ring A (4'-Iodo): Shows a classic AA'BB' system (two doublets, symmetric).[2][1]

Ring B (2-Chloro): Shows an ABCD system (complex multiplet) due to lack of symmetry.[2]

[1]

4-Chloro-2'-iodobenzophenone:

Ring A (4-Chloro): Shows a classic AA'BB' system.[2][1]

Ring B (2'-Iodo): Shows an ABCD system.[2][1]

Distinction: Look at the chemical shift of the AA'BB' doublets. Protons ortho to Iodine (

7.8 ppm) are significantly more deshielded (downfield) than protons ortho to Chlorine (

7.4 ppm).[2][1]

Applications in Drug Discovery[7]
SGLT2 Inhibitor Analogs: The diphenylmethane core is central to gliflozin drugs (e.g.,

Dapagliflozin).[1] 2-Chloro-4'-iodobenzophenone is reduced to the corresponding

diphenylmethane (using
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) to serve as the lipophilic tail.[2][1]

Acridine Synthesis: 4-Chloro-2'-iodobenzophenone (and its derivatives) can undergo

intramolecular Ullmann coupling to form acridones, which are precursors to DNA-

intercalating anticancer agents.[2][1]

Photo-affinity Labeling: Benzophenones are commonly used as photo-affinity probes.[2][1]

The iodine handle allows for the attachment of a specific ligand, while the benzophenone

core acts as the UV-activatable cross-linker.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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